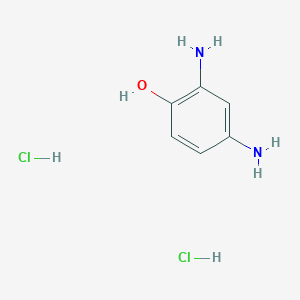

2,4-Diaminophenol dihydrochloride

Overview

Description

Mechanism of Action

Target of Action

Amidol, also known as 2,4-Diaminophenol, is primarily used as a photographic developer . It was introduced as a developing agent for photographic papers in 1892 . The primary targets of Amidol are the silver halides in the photographic emulsion. Amidol reduces these silver halides to metallic silver, which forms the dark areas in a developed photograph.

Mode of Action

Amidol interacts with its targets (silver halides) through a reduction-oxidation (redox) reaction. In this process, Amidol donates electrons to the silver ions present in the silver halides, reducing them to metallic silver. This reaction is facilitated by the slightly acidic conditions in which Amidol operates, which is unusual among developing agents that typically require strongly alkaline conditions .

Pharmacokinetics

It’s worth noting that amidol, like other photographic developers, is designed to be stable and effective under specific environmental conditions, such as temperature and ph .

Result of Action

The molecular result of Amidol’s action is the reduction of silver ions to metallic silver. On a cellular level, this process results in the formation of dark areas on a photographic film or paper, representing areas of the original scene that were well-lit. Overdevelopment with Amidol can lead to chemical fogging .

Action Environment

The action of Amidol is influenced by several environmental factors. For instance, Amidol works most effectively in slightly acidic conditions . As Amidol ages, it changes color to a dark red-brown, and this color change upon oxidation is used as a convenient colorimetric method for measuring the dissolved oxygen concentration in water supplies, rivers, etc . The temperature and concentration of the developer solution can also affect the action of Amidol.

Biochemical Analysis

Biochemical Properties

Amidol, as a diaminophenol, has unique characteristics arising from the size, shape, solubility, and ionization properties of its structure . The side chains of Amidol exert a profound effect on the structure and biological activity of proteins

Cellular Effects

Amidol is used as a non-ionic water-soluble radiographic contrast medium . It blocks X-rays as they pass through the body, thereby allowing body structures not containing iodine to be visualized . The degree of opacity produced by Amidol is directly proportional to the total amount of the iodinated contrast agent in the path of the X-rays .

Molecular Mechanism

It is known that Amidol works most effectively in slightly acid conditions This suggests that Amidol may interact with biomolecules in a pH-dependent manner

Temporal Effects in Laboratory Settings

As Amidol ages, it changes color to a dark red-brown . Developing dishes and equipment used to prepare Amidol solutions are also frequently stained brown, a stain that is very persistent . Prints developed in Amidol are typically a very warm brown-black color, but overdevelopment can quickly lead to chemical fogging .

Preparation Methods

Synthetic Routes and Reaction Conditions: Amidol can be synthesized through the reduction of 2,4-dinitrophenol. The reduction process typically involves the use of reducing agents such as iron and hydrochloric acid. The reaction proceeds as follows: [ \text{C}_6\text{H}_3(\text{NO}_2)_2\text{OH} + 6\text{H} \rightarrow \text{C}_6\text{H}_3(\text{NH}_2)_2\text{OH} + 2\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of Amidol involves the catalytic hydrogenation of 2,4-dinitrophenol. This method ensures a higher yield and purity of the final product. The reaction is carried out under controlled temperature and pressure conditions to optimize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Amidol undergoes various chemical reactions, including:

Oxidation: Amidol can be oxidized to form quinone derivatives. This reaction is often used in photographic development processes.

Reduction: As mentioned earlier, Amidol is produced through the reduction of 2,4-dinitrophenol.

Substitution: Amidol can participate in substitution reactions, particularly in the presence of electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Iron and hydrochloric acid are commonly used reducing agents.

Substitution: Electrophilic reagents such as halogens can be used under controlled conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amidol itself.

Substitution: Various substituted phenol derivatives.

Scientific Research Applications

Amidol has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and as a developer in photographic processes.

Biology: Employed in staining techniques for microscopic analysis.

Medicine: Investigated for its potential use in pharmaceutical formulations.

Industry: Utilized in the dye manufacturing industry and as a color accelerator in photographic developers.

Comparison with Similar Compounds

Hydroquinone: Another photographic developer that works in alkaline conditions.

Metol (4-methylaminophenol sulfate): A developer that also works in alkaline conditions but has different developing characteristics.

Uniqueness of Amidol: Amidol is unique due to its ability to function effectively in slightly acidic conditions, which sets it apart from other developers like Hydroquinone and Metol that require strongly alkaline conditions. This property makes Amidol particularly useful in specific photographic applications where acidic conditions are preferred .

Biological Activity

2,4-Diaminophenol dihydrochloride (CASRN 137-09-7) is a chemical compound that has garnered attention due to its applications in dye manufacturing and as a color accelerator in photographic developers. However, its biological activity, particularly its toxicity and potential carcinogenic effects, has been the subject of various studies. This article explores the biological activity of this compound, focusing on its toxicological profile, mechanisms of action, and relevant case studies.

Acute Toxicity

Acute toxicity studies have demonstrated that this compound exhibits significant toxic effects at high doses. In a study involving F344/N rats, doses of 200 mg/kg resulted in mortality among test subjects. Other observations included lower body weights and increased relative kidney weights in both male and female rats administered doses as low as 50 mg/kg. Histopathological examinations revealed renal tubule necrosis and forestomach ulcers at these doses .

Table 1: Summary of Acute Toxicity Findings

| Dose (mg/kg) | Observations | Mortality Rate |

|---|---|---|

| 200 | Death in all subjects | 100% |

| 100 | Death in several subjects | Varies |

| 50 | Renal tubule necrosis | N/A |

Chronic Toxicity and Carcinogenicity

Chronic studies conducted over two years involved administering this compound to groups of rats and mice. The results indicated that while there was no evidence of carcinogenic activity in male or female F344/N rats at doses of 12.5 or 25 mg/kg, there was some evidence of carcinogenic activity in male B6C3F1 mice based on increased incidences of renal tubule adenomas .

Table 2: Chronic Study Results

| Species | Dose (mg/kg) | Findings |

|---|---|---|

| F344/N Rats | 12.5, 25 | No evidence of carcinogenic activity |

| B6C3F1 Mice | 19, 38 | Increased renal tubule adenomas observed |

The biological activity of this compound is believed to be linked to its ability to induce oxidative stress and cellular damage. It has been shown to cause methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, reducing the blood's oxygen-carrying capacity . Additionally, the compound has demonstrated mutagenic potential in certain assays, raising concerns about its long-term safety .

Case Studies

Several case studies have highlighted the adverse effects associated with exposure to this compound:

- Hair Dye Exposure : A study published in the Journal of the American College of Toxicology reported cases of severe skin irritation and ocular irritation due to products containing this compound. The findings underscored the importance of monitoring exposure levels in cosmetic applications .

- Occupational Exposure : Workers involved in dye manufacturing have reported symptoms consistent with chemical exposure, including respiratory issues and skin reactions. Long-term exposure assessments are necessary to determine the full extent of health risks associated with this compound .

Properties

IUPAC Name |

2,4-diaminophenol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.2ClH/c7-4-1-2-6(9)5(8)3-4;;/h1-3,9H,7-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEIJFWAXDQUPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O.2ClH, C6H10Cl2N2O | |

| Record name | 2,4-DIAMINOPHENOL DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

95-86-3 (Parent) | |

| Record name | 2,4-Diaminophenol dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9020401 | |

| Record name | 2,4-Diaminophenol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grayish-white crystals. (NTP, 1992), Grayish-white solid; [HSDB] Slightly gray crystalline solid; [MSDSonline] | |

| Record name | 2,4-DIAMINOPHENOL DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Diaminophenol dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4871 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 74.3 °F (NTP, 1992), 27.5 G/100 ML WATER @ 15 °C; SLIGHTLY SOL IN ALCOHOL, SLIGHTLY SOL IN ETHER | |

| Record name | 2,4-DIAMINOPHENOL DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DIAMINOPHENOL DIHYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4363 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

GRAYISH-WHITE CRYSTALS, NEEDLES | |

CAS No. |

137-09-7 | |

| Record name | 2,4-DIAMINOPHENOL DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Diaminophenol dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4-diamino-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Diaminophenol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-m-phenylenediammonium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIAMINOPHENOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1IYY101NX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-DIAMINOPHENOL DIHYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4363 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

432 °F (decomposes) (NTP, 1992), 205 °C | |

| Record name | 2,4-DIAMINOPHENOL DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DIAMINOPHENOL DIHYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4363 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.